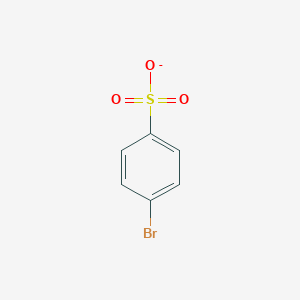![molecular formula C15H14N2O3S B403816 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is an organic compound that features a benzoic acid core substituted with hydroxy groups at the 3 and 5 positions, and a hydrazide group linked to a 4-methylsulfanyl-benzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the following steps:
Preparation of 3,5-Dihydroxy-benzoic acid: This can be synthesized from gallic acid through decarboxylation.
Formation of Hydrazide: The 3,5-Dihydroxy-benzoic acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with 4-methylsulfanyl-benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antioxidant: The hydroxy groups confer antioxidant properties.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a plant growth regulator or pesticide.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The 4-methylsulfanyl-benzylidene group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-benzoic acid hydrazide: Lacks the 4-methylsulfanyl-benzylidene group.
4-Methylsulfanyl-benzylidene hydrazide: Lacks the 3,5-dihydroxy-benzoic acid core.
Gallic acid derivatives: Similar antioxidant properties but different structural features.
Uniqueness
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the combination of hydroxy, hydrazide, and 4-methylsulfanyl-benzylidene groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4g/mol |
Nombre IUPAC |
3,5-dihydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Clave InChI |
MIPUOSSEGDRLCV-CXUHLZMHSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
SMILES canónico |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B403735.png)



![N-[2-(2-Propylphenoxy)ethyl]acetamide](/img/structure/B403739.png)
![N'-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide](/img/structure/B403740.png)
![2,4,6,8-Tetrakis(2,3-dimethoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B403741.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![4-(1-{4-[(2-Bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate](/img/structure/B403747.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403755.png)
![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)
